molecular formula C11H17NO3 B2787015 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid CAS No. 1248227-28-2

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid

Cat. No.: B2787015
CAS No.: 1248227-28-2
M. Wt: 211.261
InChI Key: ORJDTMQBRRAQIR-UHFFFAOYSA-N
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Description

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid (CAS 1248227-28-2) is a synthetic organic compound featuring a piperidine core functionalized with an acrylic acid moiety and a propanoic acid chain. With the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol, this compound serves as a versatile building block in medicinal chemistry and drug discovery . The structure combines a piperidine ring, a common feature in pharmaceuticals, with a reactive acryloyl group and a carboxylic acid functionality . The acryloyl group enables participation in various reactions, including Michael additions or polymerizations, while the carboxylic acid allows for further derivatization into esters, amides, or other derivatives . This makes the compound a valuable scaffold for constructing more complex molecules, particularly for developing novel therapeutics. The piperidine core contributes conformational rigidity, which can enhance binding affinity to biological targets . As a key intermediate, it is used in pharmaceutical research for the synthesis of potential bioactive compounds. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDTMQBRRAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid typically involves the reaction of piperidine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a suitable reagent to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid, their biological activities, and physicochemical properties based on the evidence:

Compound Name Structure/Substituents Biological Activity Key Findings Source
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl group Antimicrobial (E. coli, S. aureus) Selective activity against Gram-positive and Gram-negative bacteria.
3-(4-Hydroxyphenyl)propanoic acid Hydroxyphenyl group Anticancer, Antimicrobial High efficacy against bacterial/fungal pathogens; synergizes with thiazoles.
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran ring Moderate Antimicrobial Active against Aspergillus niger; weak against Candida albicans.
3-(Methylthio)propanoic acid methyl/ethyl esters Methylthio and ester groups Aroma compounds (pineapple) Contribute to pineapple aroma via high odor activity values (OAVs > 1).
Aryl-/Hetaryl-propanoic acid hybrids Quinolin-2-one + propanoic acid Broad pharmacological activities Basis for NSAIDs and other therapeutics due to dual pharmacophores.

Key Comparative Insights:

Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antibacterial effects, suggesting that halogenation enhances target specificity . In contrast, 3-(2-oxo-2H-pyran-6-yl)propanoic acid shows moderate antifungal activity, indicating that heterocyclic substituents (pyran vs. piperidine) influence spectrum .

Structural Hybridization: Hybrid structures, such as quinolin-2-one-propanoic acid derivatives, highlight the importance of combining pharmacophores for multitarget therapies . The piperidine-propenoyl-propanoic acid architecture may similarly optimize pharmacokinetics (e.g., blood-brain barrier penetration) or receptor engagement compared to simpler phenyl or pyran derivatives.

Physicochemical Properties: Esterified derivatives (e.g., 3-(methylthio)propanoic acid esters) prioritize volatility for aroma roles , whereas the free carboxylic acid in the target compound and its chlorinated/pyran analogs enhance solubility and ionic interactions in biological systems. The piperidine ring may further modulate basicity and lipophilicity, affecting bioavailability.

Therapeutic Potential: Thiazolone-propanoic acid hybrids demonstrate that substituents like imidazolyl or hydroxyphenyl groups enhance antimicrobial potency . The propenoyl group in the target compound could similarly improve efficacy through reactive electrophilic centers, a feature absent in non-α,β-unsaturated analogs.

Biological Activity

3-(1-Prop-2-enoylpiperidin-4-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and immunomodulatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₃N₃O₂
  • IUPAC Name : this compound
  • Structure : The compound features a piperidine ring, an acryloyl group, and a propanoic acid moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites, while the piperidine ring enhances binding affinity through hydrophobic interactions.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives related to this compound exhibit significant anti-inflammatory properties. For instance, compounds containing similar structures have shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in human peripheral blood mononuclear cells (PBMCs). In particular, certain derivatives decreased IFN-γ levels by up to 79% at high concentrations .

Immunomodulatory Activity

The compound also demonstrates immunomodulatory effects. It has been observed to enhance the production of IL-10, an anti-inflammatory cytokine, which plays a crucial role in regulating immune responses and maintaining homeostasis during inflammation. Research indicates that some derivatives can increase IL-10 levels significantly when combined with LPS stimulation .

Biological Activity Data Table

Activity Effect Concentration Range Reference
Cytokine Release (TNF-α)Inhibition (up to 79% decrease)High dose (100 µg/mL)
Cytokine Release (IL-10)Stimulation (significant increase)Low dose
PBMC ViabilityNon-toxic (94.71–96.72% viability)100 µg/mL
Proliferation InhibitionUp to 25% inhibition at high dosesHigh dose

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-inflammatory Study : A study conducted on various derivatives showed that compounds with similar structures could modulate immune responses in PBMCs effectively. Notably, one derivative increased IL-10 production while inhibiting TNF-α and IFN-γ release, indicating its potential as an anti-inflammatory agent .
  • Cytokine Modulation : Research indicated that certain derivatives could significantly alter cytokine profiles in stimulated PBMCs. These findings suggest that the compound may have therapeutic applications in conditions characterized by chronic inflammation .
  • In Vitro Studies : Additional in vitro studies demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .

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